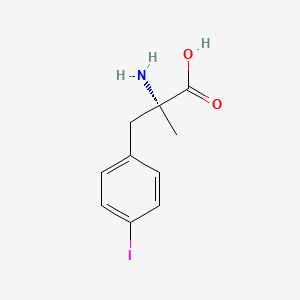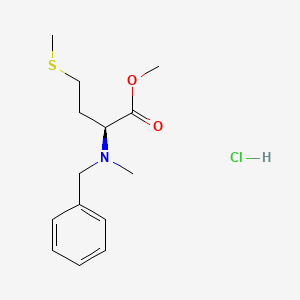
(R)-alpha-Methyl-4-Iodophenylalaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-Methyl-4-Iodophenylalaine is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which imparts unique chemical properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methyl-4-Iodophenylalaine typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), is used in the presence of a catalyst like silver trifluoroacetate. The reaction is carried out under controlled conditions to ensure the selective iodination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-Methyl-4-Iodophenylalaine may involve more scalable and cost-effective methods. These could include continuous flow processes where the reaction conditions are optimized for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Methyl-4-Iodophenylalaine can undergo various types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding the corresponding phenylalanine derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenylalanine derivatives, while reduction can produce deiodinated phenylalanine. Substitution reactions can result in a variety of functionalized phenylalanine derivatives.
Scientific Research Applications
®-alpha-Methyl-4-Iodophenylalaine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-alpha-Methyl-4-Iodophenylalaine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-alpha-Methyl-4-Bromophenylalanine: Similar structure but with a bromine atom instead of iodine.
®-alpha-Methyl-4-Chlorophenylalanine: Contains a chlorine atom in place of iodine.
®-alpha-Methyl-4-Fluorophenylalanine: Features a fluorine atom instead of iodine.
Uniqueness
®-alpha-Methyl-4-Iodophenylalaine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens result in different interaction patterns and reactivity profiles, making this compound particularly valuable in specific applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJAZPOXKKAMD-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)I)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














